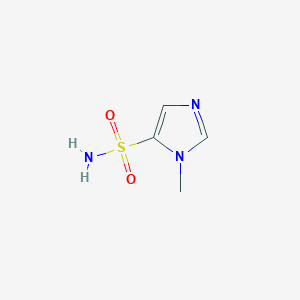

1-methyl-1H-imidazole-5-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S/c1-7-3-6-2-4(7)10(5,8)9/h2-3H,1H3,(H2,5,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCDEDAWEGQBPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the in silico Modeling of 1-methyl-1H-imidazole-5-sulfonamide

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 1-methyl-1H-imidazole-5-sulfonamide, a novel sulfonamide derivative. Recognizing the absence of established biological data for this specific molecule, this document outlines a complete computational workflow, from initial target identification to advanced biomolecular simulations and safety profiling. This guide is intended for researchers, computational chemists, and drug development professionals engaged in the early-stage discovery and characterization of new chemical entities. We will delve into the causal reasoning behind methodological choices, ensuring a robust and scientifically rigorous approach to predicting the therapeutic potential of this compound.

Introduction: The Rationale for in silico Analysis

The journey of a novel chemical entity from conception to clinical application is fraught with challenges, high costs, and a significant attrition rate. Computational, or in silico, methods have become indispensable in modern drug discovery, offering a means to rapidly and cost-effectively prioritize promising candidates by predicting their interactions with biological targets and their pharmacokinetic profiles.[1][2][3] The sulfonamide moiety is a well-established pharmacophore present in a wide array of approved drugs, exhibiting diverse biological activities including antibacterial, anticancer, and anti-inflammatory properties.[4][5][6] The fusion of a sulfonamide with a 1-methyl-1H-imidazole scaffold presents an intriguing chemical space to explore for novel therapeutic agents.

This guide will provide a detailed, step-by-step methodology for the comprehensive in silico evaluation of 1-methyl-1H-imidazole-5-sulfonamide. The workflow is designed to be self-validating, with each stage building upon the last to construct a holistic view of the molecule's potential.

The Initial Challenge: Target Identification and Prioritization

For a novel compound with no known biological activity, the first and most critical step is to identify potential protein targets. This process, often termed "target deconvolution," can be approached from several computational angles.[7]

Ligand-Based Target Prediction (Reverse Screening)

This approach leverages the principle of chemical similarity: a molecule is likely to bind to the same targets as other molecules with similar structures and physicochemical properties.

Workflow for Ligand-Based Target Prediction:

-

2D and 3D Representation of 1-methyl-1H-imidazole-5-sulfonamide:

-

The molecule's structure can be obtained from its SMILES (Simplified Molecular Input Line Entry System) string: CN1C=NC=C1S(=O)(=O)N.[8]

-

This 2D representation is then converted into a 3D conformation using computational chemistry software like RDKit or Open Babel. Energy minimization is performed to obtain a low-energy, stable conformation.

-

-

Similarity Searching and Pharmacophore Modeling:

-

The 3D structure is used to search public and proprietary databases of known active compounds (e.g., ChEMBL, PubChem).

-

Algorithms calculate similarity based on fingerprints (2D) or shape and pharmacophoric features (3D).

-

This identifies known drugs or bioactive molecules that are structurally similar to our compound of interest.

-

-

Target Prediction Servers:

-

Web-based tools like SwissTargetPrediction and TargetNet utilize machine learning models trained on vast datasets of ligand-target interactions to predict a ranked list of the most probable protein targets.

-

Structure-Based Target Prediction (Inverse Docking)

If a library of 3D protein structures is available, one can "screen" the compound against these structures to identify potential binding partners.

Workflow for Inverse Docking:

-

Prepare the Ligand: The 3D structure of 1-methyl-1H-imidazole-5-sulfonamide is prepared as described above.

-

Select a Target Library: A curated set of protein structures, often representing the "druggable genome," is used.

-

Perform High-Throughput Docking: The ligand is docked into the binding sites of all proteins in the library.

-

Rank and Filter: Targets are ranked based on their docking scores, which estimate the binding affinity. This list is then filtered based on biological plausibility.

The output of this stage is a prioritized list of potential biological targets for 1-methyl-1H-imidazole-5-sulfonamide. For the remainder of this guide, we will proceed with the assumption that a plausible target has been identified (e.g., a bacterial enzyme like dihydropteroate synthase, a common target for sulfonamides, or a protein kinase).[5]

Structure-Based Investigation: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, and it is a cornerstone of structure-based drug design.[9][10][11]

Preparation of the Receptor and Ligand

Receptor Preparation:

-

Obtain the Protein Structure: The 3D structure of the target protein is downloaded from the Protein Data Bank (PDB).[12]

-

Pre-processing: Water molecules and co-factors not essential for binding are typically removed.

-

Protonation: Hydrogen atoms are added to the protein, corresponding to a physiological pH (typically 7.4).

-

Energy Minimization: The protein structure is relaxed through energy minimization to remove any steric clashes.

Ligand Preparation:

-

Generate 3D Conformation: As previously described, a low-energy 3D structure of 1-methyl-1H-imidazole-5-sulfonamide is generated.

-

Assign Charges: Appropriate partial charges are assigned to each atom of the ligand.

Docking Simulation Protocol

-

Define the Binding Site: The binding pocket on the receptor is defined, often based on the location of a co-crystallized ligand or through binding site prediction algorithms.

-

Run the Docking Algorithm: Software such as AutoDock, Glide, or ArgusLab is used to systematically sample different conformations and orientations of the ligand within the binding site.[9][10]

-

Scoring: Each generated "pose" is evaluated using a scoring function that estimates the binding free energy. More negative scores generally indicate more favorable binding.

Analysis of Docking Results

The output of a docking simulation is a set of possible binding poses ranked by their scores. A thorough analysis involves:

-

Visual Inspection: The top-ranked poses are visually inspected to assess their plausibility and to identify key molecular interactions.

-

Interaction Analysis: The types of interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and specific amino acid residues in the binding site are identified.

The following is a hypothetical table of docking results for 1-methyl-1H-imidazole-5-sulfonamide against a putative target.

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Hydrogen Bonds | SER122, GLY124 |

| Hydrophobic Interactions | LEU150, PHE154 |

| Key Interacting Residues | SER122, GLY124, LEU150, PHE154 |

Delving Deeper: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of a potential binding mode, molecular dynamics simulations offer a dynamic view of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions.[13][14][15]

System Preparation for MD Simulation

-

Force Field Selection: A crucial step is the selection of a force field, which is a set of parameters used to calculate the potential energy of the system. For sulfonamides, extensions to standard force fields like CHARMM (e.g., CGenFF) are often necessary to accurately model the sulfonyl group.[16][17]

-

Solvation: The protein-ligand complex is placed in a box of explicit water molecules to mimic the aqueous cellular environment.

-

Ionization: Ions (e.g., Na+, Cl-) are added to neutralize the system and to simulate a physiological salt concentration.

MD Simulation Protocol

-

Energy Minimization: The entire system (protein, ligand, water, and ions) is energy minimized to remove steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This allows the system to reach a stable state.

-

Production Run: The simulation is run for a specified period (typically nanoseconds to microseconds), during which the positions, velocities, and energies of all atoms are recorded at regular intervals.

Analysis of MD Trajectories

The output of an MD simulation is a "trajectory" file containing a series of snapshots of the system over time. Analysis of this trajectory can reveal:

-

Root Mean Square Deviation (RMSD): Measures the stability of the protein and the ligand's binding pose. A stable RMSD suggests a stable complex.

-

Root Mean Square Fluctuation (RMSF): Identifies flexible and rigid regions of the protein.

-

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, indicating the stability of these key interactions.

-

Binding Free Energy Calculations: More computationally intensive methods like MM/PBSA or MM/GBSA can be used to estimate the binding free energy from the simulation trajectory.

Predicting Drug-Likeness: ADMET Profiling

A compound's efficacy is not solely determined by its binding affinity to a target; its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical for its success as a drug.[18][19] In silico ADMET prediction is a vital step in early drug discovery to flag potential liabilities.[1]

A variety of computational tools, both commercial (e.g., ADMET Predictor®, GastroPlus®) and web-based (e.g., SwissADME, pkCSM), can be used to predict these properties.[18][20]

Key ADMET Properties to Evaluate:

| Property | Description | Importance |

| Aqueous Solubility | The ability of the compound to dissolve in water. | Crucial for absorption and formulation. |

| Lipophilicity (LogP) | The compound's affinity for fatty versus aqueous environments. | Influences absorption, distribution, and metabolism. |

| Blood-Brain Barrier (BBB) Permeability | The ability to cross the protective barrier of the brain. | Desirable for CNS targets, undesirable for others. |

| CYP450 Inhibition | Inhibition of key metabolic enzymes. | Can lead to drug-drug interactions. |

| Hepatotoxicity | Potential to cause liver damage. | A major reason for drug failure. |

| Mutagenicity (Ames Test) | Potential to cause DNA mutations. | A critical safety concern. |

Quantum Mechanics in Modeling

For a more accurate description of the electronic structure of the sulfonamide group and its interactions, quantum mechanics (QM) methods can be employed.[21][22] QM/MM (Quantum Mechanics/Molecular Mechanics) is a hybrid approach where the ligand and the immediate active site residues are treated with a high level of QM theory, while the rest of the protein is treated with a more computationally efficient MM force field.[21][22] This approach is particularly useful for studying enzymatic reaction mechanisms or when charge transfer and polarization are significant.[23]

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the key workflows described in this guide.

Caption: Overall in silico workflow for a novel compound.

Caption: Molecular docking experimental workflow.

Conclusion and Future Directions

This guide has outlined a comprehensive and robust in silico workflow for the initial characterization of 1-methyl-1H-imidazole-5-sulfonamide. By systematically progressing from target identification through molecular docking, molecular dynamics, and ADMET profiling, researchers can build a detailed computational dossier on this novel compound. This dossier is invaluable for making informed decisions about which compounds to advance to more resource-intensive experimental validation. The integration of these computational techniques streamlines the early stages of drug discovery, ultimately accelerating the journey towards new therapeutic interventions.[1][3]

References

- ProNet Biotech. (n.d.). Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule).

- Academia.edu. (n.d.). Molecular docking tutorial Sulfonamide-type D-Glu inhibitor docked into the MurD active site using ArgusLab.

- Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary.

- National Center for Biotechnology Information. (n.d.). Extension of the CHARMM General Force Field to Sulfonyl-Containing Compounds and Its Utility in Biomolecular Simulations.

- (n.d.). Molecular docking tutorial.

- ResearchGate. (2025, August 6). Extension of the CHARMM General Force Field to Sulfonyl-Containing Compounds and Its Utility in Biomolecular Simulations | Request PDF.

- MDPI. (2023, April 27). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development.

- PubMed. (2023, September 1). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics.

- ACS Publications. (2002, December 17). On the Transferability of Force Field ParametersWith an ab Initio Force Field Developed for Sulfonamides | The Journal of Physical Chemistry A.

- Simulations Plus. (2025, December 11). ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction.

- ADMET-AI. (n.d.). ADMET-AI.

- National Center for Biotechnology Information. (n.d.). Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods.

- Sygnature Discovery. (n.d.). ADMET Prediction Software.

- Benchchem. (2025). Unlocking Potential: A Comparative Guide to the Molecular Docking of Sulfonamide Derivatives.

- MDPI. (2026, January 13). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking.

- PubMed. (2023, December 15). In Silico, in Vitro and in Vivo Study of Substituted Imidazolidinone Sulfonamides as Antibacterial Agents.

- ResearchGate. (n.d.). On the Transferability of Force Field ParametersWith an ab Initio Force Field Developed for Sulfonamides.

- (n.d.).

- Engineered Science Publisher. (2026, January 4). Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies.

- National Center for Biotechnology Information. (n.d.). Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery.

- ResearchGate. (2025, August 10). (PDF) In silico modeling and experimental validation of 2-oxoimidazolidin-4-sulfonamides as low-toxicity fungicides against Phytophthora infestans.

- PubChemLite. (2025). 1-methyl-1h-imidazole-5-sulfonamide (C4H7N3O2S).

- Nottingham ePrints. (n.d.). Molecular Simulation of Protein-Ligand Complexes.

- (n.d.). Computational Drug Design and Small Molecule Library Design.

- Semantic Scholar. (n.d.). DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES.

- PharmaFeatures. (2024, September 5). The Computational Revolution in Small Molecule Drug Discovery.

- (2026, January 19). Quantum mechanics in drug design: Progress, challenges, and future frontiers.

- MDPI. (2022, August 29). Applications of Molecular Dynamics Simulation in Protein Study.

- National Center for Biotechnology Information. (n.d.). Computational Methods in Drug Discovery.

- Isomorphic Labs. (2026, February 10). The Isomorphic Labs Drug Design Engine unlocks a new frontier beyond AlphaFold.

- GitHub. (n.d.). Vanilla MD simulation of protein-ligand complex using espaloma-0.3.

- Profacgen. (n.d.). Quantum Mechanics/Chemistry in Drug Design.

- DergiPark. (2021, November 25). Determination of Antibacterial Properties of Some Sulfonamide Compounds by Molecular Docking.

- PubMed. (2025, November 26). Design and synthesis of a 1,3,6-trimethyl-1H-benzo[d]imidazole-5-sulfonamide derivative as a type I CDK8 inhibitor against colorectal cancer.

- MDPI. (2025, June 30). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions.

- (2025, December 18).

- PubMed. (2025, August 16). Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells.

- PubChem. (n.d.). 1-methyl-1H-imidazole-4-sulfonamide | C4H7N3O2S | CID 2736885.

- (n.d.). Biologically active sulfonamides moiety: Synthesis, antimicrobial and antimalarial activity.

- National Center for Biotechnology Information. (n.d.). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides.

- MilliporeSigma. (n.d.). 1-Methyl-1H-imidazole-5-carboxylic acid 41806-40-0.

- ResearchGate. (2025, August 30). Synthesis and Antimicrobial Activities of 1-Methyl-4-Nitro-Imidazole-5-N,N- Diethylsulphonamide.

- Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 1-methyl- (CAS 616-47-7).

- Google Patents. (n.d.). EP1373255B1 - Process for the preparation of imidazole compounds.

- PubChemLite. (n.d.). 1-methyl-1h-imidazole-4-sulfonamide (C4H7N3O2S).

- Wikipedia. (n.d.). 1-Methylimidazole.

Sources

- 1. mdpi.com [mdpi.com]

- 2. biochem158.stanford.edu [biochem158.stanford.edu]

- 3. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development | MDPI [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 8. PubChemLite - 1-methyl-1h-imidazole-5-sulfonamide (C4H7N3O2S) [pubchemlite.lcsb.uni.lu]

- 9. (PDF) Molecular docking tutorial Sulfonamide-type D-Glu inhibitor docked into the MurD active site using ArgusLab [academia.edu]

- 10. ffa.uni-lj.si [ffa.uni-lj.si]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 13. Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule) [pronetbio.com]

- 14. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Extension of the CHARMM General Force Field to Sulfonyl-Containing Compounds and Its Utility in Biomolecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 19. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 21. Quantum Mechanics/Chemistry in Drug Design - Profacgen [profacgen.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-methyl-1H-imidazole-5-sulfonamide Analogs and Derivatives

This guide provides a comprehensive overview of the synthetic strategies for preparing 1-methyl-1H-imidazole-5-sulfonamide and its diverse analogs. The content is tailored for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying chemical principles and practical insights to empower rational design and synthesis of novel chemical entities based on this privileged scaffold.

Introduction: The Significance of the 1-methyl-1H-imidazole-5-sulfonamide Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a highly sought-after heterocyclic motif. When coupled with a sulfonamide group, another critical pharmacophore known for its wide range of biological activities, the resulting imidazole sulfonamide framework presents a compelling starting point for the discovery of new therapeutic agents.[2][3] Specifically, the 1-methyl-1H-imidazole-5-sulfonamide core offers a versatile platform for structural modification, enabling the fine-tuning of physicochemical properties and biological targets. This guide will delve into the key synthetic routes to access this core and its derivatives, providing a robust foundation for synthetic and medicinal chemists.

Core Synthetic Strategy: Accessing the Key Intermediate

The most direct and versatile approach to a library of 1-methyl-1H-imidazole-5-sulfonamide analogs is through a common key intermediate: 1-methyl-1H-imidazole-5-sulfonyl chloride . The synthesis of this intermediate is paramount and typically involves the direct sulfonation of 1-methylimidazole followed by chlorination.

Synthesis of 1-methyl-1H-imidazole-5-sulfonyl chloride

The direct sulfonation of 1-methylimidazole with chlorosulfonic acid is an effective method to introduce the sulfonyl group at the C5 position. The regioselectivity of this electrophilic aromatic substitution is governed by the electronic nature of the imidazole ring.

-

Materials: 1-methylimidazole, Chlorosulfonic acid, Thionyl chloride, Dichloromethane (anhydrous).

-

Procedure:

-

To a stirred solution of 1-methylimidazole (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add chlorosulfonic acid (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

The resulting precipitate, 1-methyl-1H-imidazole-5-sulfonic acid, is collected by filtration and washed with cold dichloromethane.

-

The dried sulfonic acid is then suspended in thionyl chloride (excess) and refluxed for 4-6 hours.

-

After cooling, the excess thionyl chloride is removed under reduced pressure to yield crude 1-methyl-1H-imidazole-5-sulfonyl chloride, which can be used in the next step without further purification.

-

Causality Behind Experimental Choices: The use of an excess of chlorosulfonic acid can lead to the formation of the corresponding sulfonyl chloride directly, though a two-step process involving the isolation of the sulfonic acid often provides a cleaner product. Thionyl chloride is a standard reagent for converting sulfonic acids to sulfonyl chlorides.

Synthesis of the Parent 1-methyl-1H-imidazole-5-sulfonamide

The highly reactive sulfonyl chloride is readily converted to the parent sulfonamide by reaction with ammonia.

-

Materials: 1-methyl-1H-imidazole-5-sulfonyl chloride, Ammonium hydroxide solution, Dichloromethane.

-

Procedure:

-

A solution of 1-methyl-1H-imidazole-5-sulfonyl chloride (1.0 eq) in dichloromethane is added dropwise to a stirred solution of excess ammonium hydroxide at 0 °C.

-

The reaction is stirred at room temperature for 2-4 hours.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to afford 1-methyl-1H-imidazole-5-sulfonamide.

-

Synthesis of Analogs and Derivatives

The true utility of the 1-methyl-1H-imidazole-5-sulfonamide scaffold lies in its potential for diversification. The following sections detail the synthesis of N-substituted analogs.

Synthesis of N-Alkyl and N-Aryl-1-methyl-1H-imidazole-5-sulfonamides

The most common method for generating a library of analogs is the reaction of the key sulfonyl chloride intermediate with a variety of primary and secondary amines.

-

Materials: 1-methyl-1H-imidazole-5-sulfonyl chloride, Primary or secondary amine (aliphatic or aromatic), Triethylamine or other suitable base, Dichloromethane or other suitable solvent.

-

Procedure:

-

To a stirred solution of the desired amine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add a solution of 1-methyl-1H-imidazole-5-sulfonyl chloride (1.0 eq) in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Upon completion (monitored by TLC), wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Field-Proven Insights: The choice of base and solvent can be critical, especially for less reactive amines. For weakly nucleophilic aromatic amines, a stronger base or a higher reaction temperature may be necessary.

| Amine Reactant | Product | Typical Yield (%) |

| Aniline | N-phenyl-1-methyl-1H-imidazole-5-sulfonamide | 75-85 |

| Benzylamine | N-benzyl-1-methyl-1H-imidazole-5-sulfonamide | 80-90 |

| Morpholine | 4-((1-methyl-1H-imidazol-5-yl)sulfonyl)morpholine | 85-95 |

| 4-Fluoroaniline | N-(4-fluorophenyl)-1-methyl-1H-imidazole-5-sulfonamide | 70-80 |

Table 1: Representative examples of N-substituted 1-methyl-1H-imidazole-5-sulfonamides with typical yields.

Mechanistic Considerations

A deeper understanding of the reaction mechanisms allows for better optimization and troubleshooting of the synthetic protocols.

Mechanism of Sulfonylation

The sulfonation of 1-methylimidazole is an electrophilic aromatic substitution. The electrophile is generated from chlorosulfonic acid. The reaction proceeds via the formation of a sigma complex, followed by deprotonation to restore aromaticity.

Caption: General mechanism for the formation of a sulfonamide from a sulfonyl chloride.

Visualization of the Synthetic Workflow

A clear visualization of the overall synthetic strategy is crucial for planning and execution.

Caption: Synthetic workflow for 1-methyl-1H-imidazole-5-sulfonamide and its derivatives.

Conclusion

The synthesis of 1-methyl-1H-imidazole-5-sulfonamide analogs and derivatives is a well-established and versatile process that provides access to a rich chemical space for drug discovery and development. By understanding the core synthetic strategies, the underlying reaction mechanisms, and the practical aspects of the experimental protocols, researchers can efficiently generate libraries of novel compounds for biological screening. The methodologies outlined in this guide are intended to serve as a strong foundation for further exploration and innovation in this exciting area of medicinal chemistry.

References

-

Al-Masoudi, N. A., & Shaker, Y. M. (2013). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 18(10), 11955–11968. [Link]

- Synthesis of N-(6-(propylthio)-1H-benzo[d]imidazol-2-yl) benzenesulfonamide and its derivatives. Journal of Chemical and Pharmaceutical Research, 2015, 7(3):1844-1850.

-

Organic Syntheses Procedure. 1-Methylimidazole-N-oxide (NMI-O). [Link]

-

Kaur, H., & Narasimhan, B. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Medicinal Chemistry, 64(15), 10865-10905. [Link]

- Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole. Journal of Molecular Liquids, Volume 324, 15 February 2021, 115124.

- Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine. BenchChem.

- Gilbert, E. E. (1965). Sulfonation and Related Reactions. Chemical Reviews, 62(6), 549-589.

- Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 2019,17, 8829-8834.

- Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. BenchChem.

- Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. JACS Au 2021, 1, 10, 1755–1763.

- Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters 2023, 25, 30, 5698–5703.

- Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry.

- Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents. RSC Advances, 2022, 12, 25345.

- 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)

- One-Step Synthesis of Sulfonamides from N-Tosylhydrazones. Organic Letters 2016, 18, 3, 508–511.

- Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research, 2023, 5(5).

- Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules 2021, 26(15), 4683.

- Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science Vol. 2 (07), pp. 105-111, July, 2012.

- Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules 2002, 7, 382-387.

- New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Scientia Pharmaceutica, 2012, 80(3), 577-588.

- Synthesis and antimicrobial activity of novel 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives. Journal of Saudi Chemical Society, Volume 19, Issue 5, September 2015, Pages 492-499.

Sources

Methodological & Application

HPLC-UV method for 1-methyl-1H-imidazole-5-sulfonamide analysis

Application Note & Protocol

Topic: A Robust, Validated HPLC-UV Method for the Quantitative Analysis of 1-methyl-1H-imidazole-5-sulfonamide

Senior Application Scientist's Foreword

In the landscape of pharmaceutical development, the rigorous, accurate, and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-methyl-1H-imidazole-5-sulfonamide, a key structural motif in various chemical syntheses, demands a precise analytical method to ensure quality control throughout the manufacturing process. This document moves beyond a simple recitation of steps; it provides a comprehensive, field-tested protocol grounded in fundamental chromatographic principles. We will not only detail the "how" but, more critically, the "why" behind each parameter selection—from mobile phase pH to the choice of stationary phase. The methodology herein is designed to be a self-validating system, aligning with the stringent requirements of international regulatory bodies and ensuring the trustworthiness of your analytical results.

Part 1: Analyte Properties & Chromatographic Strategy

Physicochemical Profile of 1-methyl-1H-imidazole-5-sulfonamide

Understanding the analyte is the first step in developing a robust analytical method. 1-methyl-1H-imidazole-5-sulfonamide (C4H7N3O2S) is a polar molecule, a characteristic conferred by its imidazole and sulfonamide functional groups.[1][2] Its predicted XlogP value is -1.1, indicating high hydrophilicity.[1]

-

Imidazole Ring: The imidazole moiety is aromatic and highly polar. The N-methylation at position 1 prevents tautomerization, leading to more predictable chromatographic behavior compared to its unmethylated counterparts.[3]

-

Sulfonamide Group (-SO2NH2): This group is acidic and can ionize. Controlling its protonation state is crucial for achieving consistent retention in reversed-phase chromatography.

Core Chromatographic Challenge: Retaining a Polar Analyte

The primary challenge in analyzing compounds like 1-methyl-1H-imidazole-5-sulfonamide using reversed-phase HPLC (the most common chromatographic mode) is achieving adequate retention on non-polar stationary phases (e.g., C18).[4][5] Highly polar analytes have a strong affinity for the polar mobile phase and may elute at or near the void volume, leading to poor resolution from solvent fronts and other early-eluting impurities.[6]

Strategic Approach: Controlled Ionization Reversed-Phase HPLC

To overcome the retention challenge, this method employs a reversed-phase approach with careful control of the mobile phase pH. By setting the pH well below the pKa of the sulfonamide group, we ensure the analyte is in a neutral, less polar state, which significantly enhances its interaction with the non-polar stationary phase.[4] This strategy avoids the need for more complex techniques like ion-pairing or Hydrophilic Interaction Liquid Chromatography (HILIC), making the method more rugged and easily transferable between laboratories.[7]

Part 2: Detailed Analytical Protocol

This protocol is designed for a standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.

Instrumentation & Apparatus

-

HPLC System with quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

-

Analytical Balance (0.01 mg readability).

-

pH Meter.

-

Volumetric flasks (Class A).

-

Pipettes (Calibrated).

-

Syringe filters (0.45 µm, PTFE or Nylon).

-

Ultrasonic Bath.

Reagents & Standards

-

1-methyl-1H-imidazole-5-sulfonamide Reference Standard (purity ≥99.5%).

-

Acetonitrile (HPLC Grade).

-

Methanol (HPLC Grade).

-

Potassium Dihydrogen Phosphate (KH2PO4) (ACS Grade or higher).

-

Ortho-phosphoric Acid (85%, ACS Grade or higher).

-

Water (HPLC Grade or Milli-Q).

Solution Preparation

-

Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH2PO4 in 1.0 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with ortho-phosphoric acid. Filter through a 0.45 µm filter before use.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 90:10 (v/v) ratio.

-

Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of 1-methyl-1H-imidazole-5-sulfonamide Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 5 minutes to dissolve, then dilute to volume with diluent and mix thoroughly.

-

Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent. Mix thoroughly.

-

Sample Solution (approx. 50 µg/mL): Accurately weigh a quantity of the test sample containing approximately 25 mg of 1-methyl-1H-imidazole-5-sulfonamide into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 10 minutes, and dilute to volume. Mix well. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity.

| Parameter | Condition | Scientific Rationale |

| Column | Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm | A polar-endcapped C18 phase provides enhanced retention for polar analytes compared to traditional C18 columns, while mitigating excessive silanol interactions. The particle and column dimensions offer a good balance between efficiency and backpressure.[7] |

| Mobile Phase | A: 20 mM KH2PO4, pH 3.0B: Acetonitrile | A phosphate buffer is robust and provides good buffering capacity. pH 3.0 ensures the sulfonamide group is fully protonated, increasing hydrophobicity and retention.[4] Acetonitrile is a common organic modifier with low UV cutoff and viscosity. |

| Gradient Program | 0-2 min: 5% B2-12 min: 5% to 40% B12-13 min: 40% to 5% B13-18 min: 5% B (Re-equilibration) | A gradient elution ensures that the main analyte peak is sharp and well-resolved, while also eluting any potential late-eluting, less polar impurities from the column. A hold at the initial conditions ensures good peak shape, and a re-equilibration step ensures reproducibility. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures stable and reproducible retention times by controlling the viscosity of the mobile phase and mass transfer kinetics. |

| Detection Wavelength | 215 nm | Imidazole-containing compounds typically exhibit UV absorbance at lower wavelengths. 215 nm provides good sensitivity for the analyte. A PDA detector should be used during development to confirm the peak purity and optimal lambda max.[8] |

| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion and column overload, especially with a relatively high concentration working standard. |

| Run Time | 18 minutes | Sufficient time to elute the analyte and potential impurities, followed by column re-equilibration for the next injection. |

Part 3: System Suitability & Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] The following protocol is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11]

System Suitability Test (SST)

Before any sample analysis, the chromatographic system must be verified. This is achieved by making five replicate injections of the Working Standard Solution (50 µg/mL). The system is deemed suitable for use if the following criteria are met, in accordance with USP <621>.[12][13][14]

| SST Parameter | Acceptance Criteria | Purpose |

| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. A value > 1 indicates tailing, which can affect integration accuracy. |

| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and peak sharpness. |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for 5 replicates | Demonstrates the precision and reproducibility of the injector and detector. |

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% for 5 replicates | Demonstrates the stability of the pump and mobile phase composition. |

Method Validation Workflow

The following diagram outlines the logical flow for validating the analytical method.

Caption: Workflow for HPLC Method Validation according to ICH Guidelines.

Validation Parameters & Acceptance Criteria

The following table details the experimental design and typical acceptance criteria for each validation parameter.[10][15][16]

| Parameter | Experimental Protocol | Acceptance Criteria |

| Specificity | Analyze blank (diluent), placebo, and placebo spiked with the analyte. Assess for any interfering peaks at the analyte's retention time. | No significant interference at the retention time of the analyte peak. The peak should be pure as determined by PDA analysis. |

| Linearity | Prepare at least five concentrations across the range of 50% to 150% of the working concentration (e.g., 25, 40, 50, 60, 75 µg/mL). Plot a curve of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration. |

| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study. | The specified range (e.g., 25 - 75 µg/mL). |

| Accuracy | Analyze samples of a known concentration (e.g., spiked placebo) at three levels across the range (e.g., 80%, 100%, 120%). Prepare each level in triplicate. | Mean recovery should be between 98.0% and 102.0% at each concentration level. |

| Precision | Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.Intermediate Precision: Repeat the study on a different day, with a different analyst, or on a different instrument. | Repeatability: RSD ≤ 2.0%.Intermediate Precision: RSD between the two sets of data should meet predefined criteria (typically ≤ 2.0%). |

| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine using either the signal-to-noise ratio method (LOD ≈ 3:1, LOQ ≈ 10:1) or by using the standard deviation of the response and the slope of the linearity curve. | The LOQ must be demonstrated to have acceptable precision and accuracy. |

| Robustness | Intentionally vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). Evaluate the effect on SST parameters. | System suitability criteria must be met under all varied conditions. Retention time and peak area should show no significant changes. |

Part 4: Data Analysis & Troubleshooting

Calculation of Assay

The concentration of 1-methyl-1H-imidazole-5-sulfonamide in the sample is calculated using the external standard method:

Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Where:

-

Area_Sample is the peak area of the analyte in the sample chromatogram.

-

Area_Standard is the average peak area from the replicate injections of the Working Standard Solution.

-

Conc_Standard is the concentration of the Working Standard Solution.

-

Conc_Sample is the nominal concentration of the sample solution.

Typical Chromatogram

A typical chromatogram from the Working Standard Solution should show a sharp, symmetrical peak for 1-methyl-1H-imidazole-5-sulfonamide eluting at the expected retention time, well-resolved from the solvent front.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No Peak or Very Small Peak | - Injector malfunction.- Incorrect vial position.- No sample in vial. | - Check autosampler sequence and hardware.- Verify sample preparation and vial placement. |

| Poor Peak Shape (Tailing) | - Column degradation.- Mismatch between sample diluent and mobile phase.- pH of mobile phase incorrect. | - Replace the column.- Ensure diluent is weaker than or equal to the initial mobile phase.- Remake mobile phase and verify pH. |

| Shifting Retention Times | - Inconsistent mobile phase preparation.- Pump malfunction (unstable flow).- Column temperature fluctuations. | - Prepare fresh mobile phase.- Purge and prime the pump; check for leaks.- Verify column oven is at the set temperature. |

| High Backpressure | - Blockage in the system (e.g., frit, guard column).- Column contamination/degradation. | - Reverse-flush the column (if permitted by manufacturer).- Replace the in-line filter or guard column.- If pressure remains high, replace the analytical column. |

Part 5: Conclusion

This application note provides a detailed, robust, and reliable HPLC-UV method for the quantitative determination of 1-methyl-1H-imidazole-5-sulfonamide. The strategic use of a pH-controlled mobile phase and a polar-endcapped stationary phase successfully addresses the challenges associated with analyzing this polar compound. The accompanying validation protocol, designed in accordance with ICH guidelines, ensures that the method is fit for its intended purpose in a regulated quality control environment. By explaining the scientific rationale behind the chosen parameters, this guide empowers researchers and analysts to not only execute the protocol but also to understand and troubleshoot it effectively.

References

-

HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES . (n.d.). Retrieved from [Link]

-

<621> CHROMATOGRAPHY . (n.d.). US Pharmacopeia (USP). Retrieved from [Link]

-

Polar Compounds . (n.d.). SIELC Technologies. Retrieved from [Link]

-

Understanding the Latest Revisions to USP <621> . (2023, April 15). Agilent. Retrieved from [Link]

-

Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography . (n.d.). Waters. Retrieved from [Link]

-

General Chapters: <621> CHROMATOGRAPHY . (n.d.). uspbpep.com. Retrieved from [Link]

-

Strategies to Enable and Simplify HPLC Polar Compound Separation . (2023, December 8). Separation Science. Retrieved from [Link]

-

Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . (2025, June 18). Waters Blog. Retrieved from [Link]

-

Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride . (2023, March 15). Trends in Sciences. Retrieved from [Link]

-

HPLC Analysis of Very Polar Compounds in Bioanalysis . (n.d.). LCGC International. Retrieved from [Link]

-

Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization . (2019, January 28). PMC. Retrieved from [Link]

-

HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland . (2022, March 21). MDPI. Retrieved from [Link]

-

A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes . (2014, February 26). CABI Digital Library. Retrieved from [Link]

-

Normal-phase vs. Reversed-phase Chromatography . (2025, August 12). Phenomenex. Retrieved from [Link]

-

METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW . (2024, March 26). Zenodo. Retrieved from [Link]

-

New Method Development by HPLC and Validation as per ICH Guidelines . (2020, March 23). Acta Scientific. Retrieved from [Link]

-

ICH Guidelines for Analytical Method Validation Explained . (2025, July 22). AMSbiopharma. Retrieved from [Link]

-

Ich guidelines for validation final . (n.d.). Slideshare. Retrieved from [Link]

-

1-methyl-1H-imidazole-4-sulfonamide . (n.d.). PubChem. Retrieved from [Link]

-

Validation of Analytical Procedures Q2(R2) . (2023, November 30). ICH. Retrieved from [Link]

-

1-methyl-1h-imidazole-5-sulfonamide (C4H7N3O2S) . (n.d.). PubChemLite. Retrieved from [Link]

-

HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma . (2020, December 30). PMC. Retrieved from [Link]

-

1-Methylimidazole . (n.d.). Wikipedia. Retrieved from [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry . (2023, January 13). MDPI. Retrieved from [Link]

-

Separation of 1-Methylimidazole on Newcrom R1 HPLC column . (2018, February 16). SIELC Technologies. Retrieved from [Link]

-

Research on the development and validation of UV- spectrophotometric and HPLC method determination of metronidazole in bulk and . (n.d.). Retrieved from [Link]

-

Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates . (2022, August 23). ACS Omega. Retrieved from [Link]

- CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate. (n.d.). Google Patents.

Sources

- 1. PubChemLite - 1-methyl-1h-imidazole-5-sulfonamide (C4H7N3O2S) [pubchemlite.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 4. Polar Compounds | SIELC Technologies [sielc.com]

- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 6. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]

- 9. Ich guidelines for validation final | PPTX [slideshare.net]

- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 11. database.ich.org [database.ich.org]

- 12. usp.org [usp.org]

- 13. agilent.com [agilent.com]

- 14. usp.org [usp.org]

- 15. zenodo.org [zenodo.org]

- 16. actascientific.com [actascientific.com]

Investigating the Anti-Cancer Potential of Imidazole-Sulfonamide Analogs in Vitro: A Representative Study

An Application Note and Protocol Guide for Researchers

Abstract

The convergence of imidazole and sulfonamide pharmacophores has yielded a promising class of molecules with demonstrated anti-proliferative activities across a spectrum of cancer cell lines. While the specific compound 1-methyl-1H-imidazole-5-sulfonamide is not extensively characterized in publicly available literature, this guide leverages the broader knowledge of analogous structures to provide a comprehensive framework for its investigation. We will use the representative compound, designated IMS-X , to delineate a hypothesized mechanism of action and provide detailed protocols for evaluating its efficacy in cancer cell lines. This document is intended for cancer researchers, drug discovery scientists, and pharmacologists, offering a scientifically grounded, step-by-step approach to in vitro analysis.

Introduction: The Rationale for Imidazole-Sulfonamide Hybrids in Oncology

The imidazole ring is a versatile scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in the design of enzyme inhibitors.[1] Similarly, the sulfonamide group is a cornerstone of drug design, renowned for its ability to mimic a tetrahedral transition state and interact with metallic cofactors in enzyme active sites, most notably in carbonic anhydrase inhibitors.

The hybridization of these two moieties has led to the development of potent anti-cancer agents targeting a range of cellular processes.[2] These include the inhibition of key signaling kinases like Epidermal Growth Factor Receptor (EGFR) and Activin Receptor-Like Kinase 5 (ALK5), disruption of the cell cycle, and induction of apoptosis.[3][4] Given this compelling background, novel derivatives such as 1-methyl-1H-imidazole-5-sulfonamide and our representative analog, IMS-X, are logical candidates for anti-cancer screening.

Hypothesized Mechanism of Action: Targeting Carbonic Anhydrase IX

Many solid tumors exhibit a hypoxic microenvironment, leading to the upregulation of hypoxia-inducible factors (HIFs). A key downstream target of HIF-1α is carbonic anhydrase IX (CA-IX), a transmembrane enzyme that plays a critical role in maintaining intracellular pH by converting carbon dioxide to bicarbonate and a proton.[5] By acidifying the extracellular space, CA-IX promotes tumor cell invasion and metastasis while protecting cancer cells from acidosis-induced apoptosis. Therefore, inhibition of CA-IX is a validated strategy for anti-cancer therapy. Sulfonamides are the classic inhibitors of carbonic anhydrases.[5] We hypothesize that IMS-X, our representative imidazole-sulfonamide, acts as a potent and selective inhibitor of CA-IX.

Caption: Hypothesized signaling pathway of IMS-X via CA-IX inhibition.

Experimental Protocols

The following protocols are designed to assess the in vitro anti-cancer effects of IMS-X. These methods are foundational for determining the compound's potency and mechanism of cell death.

Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

IMS-X stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom sterile microplates

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells, ensuring viability is >95%.

-

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]

-

-

Compound Treatment:

-

Prepare serial dilutions of IMS-X in culture medium from the 10 mM stock. A common starting range is 0.1, 1, 10, 50, and 100 µM.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest IMS-X dose) and a blank control (medium only).

-

Carefully remove the old medium from the wells and add 100 µL of the diluted compound solutions or controls.

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[6]

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT from each well.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control:

-

% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

-

-

Plot the % Viability against the log of the IMS-X concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

-

Caption: Experimental workflow for the MTT cell viability assay.

Data Presentation

Results from cell viability assays should be tabulated for clarity and ease of comparison.

| Cell Line | Cancer Type | IMS-X IC₅₀ (µM) after 72h | Doxorubicin IC₅₀ (µM) after 72h (Control) |

| MCF-7 | Breast Adenocarcinoma | 2.5 ± 0.3 | 1.91 |

| A549 | Lung Carcinoma | 4.1 ± 0.5 | >10 |

| HT-29 | Colorectal Adenocarcinoma | 1.8 ± 0.2 | 2.3 |

| Panc-1 | Pancreatic Epithelioid Carcinoma | 8.9 ± 1.1 | >10 |

Table 1: Representative IC₅₀ values for IMS-X against various human cancer cell lines. Data are presented as mean ± standard deviation from three independent experiments. Doxorubicin is included as a positive control compound.[3][5]

Conclusion and Future Directions

This application note provides a robust framework for the initial in vitro evaluation of novel imidazole-sulfonamide compounds, represented here by IMS-X. The provided protocols for assessing cell viability are fundamental to determining anti-cancer potency. Positive results from these initial screens, such as low micromolar IC₅₀ values, would warrant further investigation into the precise mechanism of action. Subsequent experiments could include Annexin V/PI staining to confirm apoptosis, cell cycle analysis to check for cell cycle arrest, and Western blotting to probe the inhibition of the hypothesized CA-IX pathway and its downstream effectors. Such a structured approach is critical for the systematic evaluation and development of this promising class of anti-cancer agents.

References

- Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72.

- Abcam. (n.d.). MTT assay protocol.

- Horton, T. (1994). MTT Cell Assay Protocol.

- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

- Akhtar, M. J., et al. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 25(13), 3033.

- Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.

- Abdel-Maksoud, M. S., et al. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(15), 4689.

- Shalmali, et al. (2022). Imidazoles as potential anticancer agents. Frontiers in Chemistry, 10, 989703.

- Wang, Y., et al. (2024). Recent development of azole–sulfonamide hybrids with the anticancer potential. Archiv der Pharmazie, e2400160.

- Ghaffar, A., et al. (2022). Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. Molecules, 27(20), 7000.

- Rockwell, S., Irvin, C. G., & Nierenburg, M. (1986). Effect of 1-methyl-5-sulfonamide-4-nitroimidazole and 1-methyl-5-bromide-4-nitroimidazole on the radiosensitivity of EMT6 tumor cells.

- Passalacqua, M., et al. (2025). Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. ChemMedChem, 20(16), e202500260.

- Mohamed, K. O., et al. (2024). Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors. RSC Advances, 14(30), 21469-21484.

- Kumar, R., et al. (2023). Biologically active sulfonamides moiety: Synthesis, antimicrobial and antimalarial activity. Journal of Molecular Structure, 1275, 134651.

- Al-Ghorbani, M., et al. (2024).

- Al-Amiery, A. A., et al. (2025). Synthesis, characterization, and biological activity of some novel sulfonamide derivatives.

- Du, J., et al. (2025). Design and synthesis of a 1,3,6-trimethyl-1H-benzo[d]imidazole-5-sulfonamide derivative as a type I CDK8 inhibitor against colorectal cancer.

- Zhang, Y., et al. (2024). Synthesis and biological evaluation of sulfonamide derivatives containing imidazole moiety as ALK5 inhibitors. Medicinal Chemistry Research, 33(8), 1-13.

Sources

- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent development of azole–sulfonamide hybrids with the anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Synthesis and biological evaluation of sulfonamide derivatives containing imidazole moiety as ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Refinement of HPLC Separation for Imidazole Isomers

Welcome to the Technical Support Center dedicated to the intricate science of separating imidazole isomers by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these structurally similar compounds. Here, we dissect common issues, explain the underlying chromatographic principles, and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of imidazole isomers so challenging?

Imidazole isomers, particularly regioisomers and enantiomers, often possess nearly identical physicochemical properties such as polarity, pKa, and molecular weight.[1][2] This similarity leads to minimal differences in their interaction with the stationary phase, resulting in co-elution or poor resolution.[1] Achieving separation requires a methodical approach that exploits subtle differences in their structure and chemical behavior.

Q2: What are the primary HPLC modes for separating imidazole isomers?

The choice of HPLC mode is critical and depends on the nature of the isomers. The most common approaches include:

-

Reversed-Phase (RP-HPLC): While the most common HPLC mode, it can be challenging for polar imidazole isomers that may have little retention.[3] Success often hinges on careful optimization of mobile phase pH and the use of specific stationary phases.

-

Chiral Chromatography: This is the definitive method for separating enantiomers (mirror-image isomers). It utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers.[4][5][6][7]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar and hydrophilic compounds that are poorly retained in reversed-phase.[3][8][9][10][11][12] It employs a polar stationary phase with a high organic content mobile phase.[10]

-

Mixed-Mode Chromatography: This technique uses stationary phases with multiple interaction capabilities (e.g., reversed-phase and ion-exchange), offering unique selectivity for isomers that are difficult to separate by a single mechanism.[13][14][15]

-

Ion-Pair Chromatography: For charged imidazole isomers, adding an ion-pairing reagent to the mobile phase can form neutral ion pairs that are well-retained on a reversed-phase column.[16][17][18]

Q3: How do I select the right column for my imidazole isomer separation?

Column selection is a pivotal step in method development. Consider the following:

| Isomer Type | Recommended Column Chemistries | Rationale |

| Regioisomers | C18, C8, Phenyl, Cyano, Mixed-Mode | Exploit subtle differences in hydrophobicity and π-π interactions.[2][19][20] |

| Enantiomers | Chiral Stationary Phases (e.g., Chiralcel OJ, AmyCoat RP, Phenomenex Lux Cellulose-3) | Provides stereoselective interactions necessary for chiral recognition.[4][5][6][7][21][22] |

| Polar Isomers | HILIC (Silica, Amide, Diol), Mixed-Mode | Enhances retention of highly polar compounds.[3][8][10] |

For general improvements in efficiency and resolution, consider columns packed with superficially porous particles (SPPs) , also known as core-shell particles. These particles provide higher efficiency at lower backpressures compared to fully porous particles of similar size.[23][24][25][26][27]

Troubleshooting Guides

Issue 1: Poor Resolution and Co-eluting Peaks

This is the most common problem when separating isomers. A systematic approach to optimization is required.

Q: My imidazole isomers are co-eluting. What is the first parameter I should adjust?

A: The mobile phase composition is the most powerful tool for manipulating selectivity.[1][19]

-

Organic Modifier: If using acetonitrile, try switching to methanol or vice-versa. The different solvent properties can alter selectivity and improve separation.[1]

-

Mobile Phase pH: For ionizable imidazole isomers, adjusting the mobile phase pH is crucial.[28][29][30] A change in pH alters the degree of ionization of the isomers, which can significantly impact their retention on a reversed-phase column. Aim for a pH that is at least 2 units away from the pKa of your analytes to ensure they are either fully protonated or deprotonated.[30][31]

-

Gradient Elution: If using an isocratic method, switching to a gradient elution can significantly improve the separation of complex mixtures.[32][33][34][35] If you are already using a gradient, try making it shallower (a slower increase in the organic solvent percentage) to enhance the resolution of closely eluting peaks.[32]

Workflow for Optimizing Resolution

Caption: A logical workflow for troubleshooting poor peak resolution.

Q: I've optimized the mobile phase, but the resolution is still not adequate. What's next?

A: If mobile phase adjustments are insufficient, consider changing the stationary phase or modifying other instrumental parameters.

-

Change Column Chemistry: Switching to a column with a different selectivity is a powerful strategy.[19] For example, if a C18 column fails, a Phenyl column might provide the necessary π-π interactions to resolve aromatic imidazole isomers.[2][19]

-

Increase Column Efficiency: Higher efficiency leads to sharper peaks and better resolution.[1] This can be achieved by:

-

Adjust Temperature: Increasing the column temperature can improve efficiency and sometimes alter selectivity.[1] However, be mindful of the thermal stability of your analytes.

Issue 2: Peak Tailing

Peak tailing is often observed for basic compounds like imidazoles, and it can compromise quantification and resolution.[37]

Q: My imidazole peaks are tailing. What is the primary cause?

A: The most common cause of peak tailing for basic compounds is secondary interactions with residual silanol groups on the silica-based stationary phase.[37][38][39][40] These acidic silanols can strongly interact with the basic imidazole ring, leading to a skewed peak shape.[39]

Q: How can I reduce or eliminate peak tailing?

A: Several strategies can be employed to mitigate silanol interactions:

-

Mobile Phase pH Adjustment:

-

Low pH: Operating at a low pH (e.g., pH ≤ 3) protonates the silanol groups, suppressing their ionization and reducing their interaction with basic analytes.[37][38]

-

High pH: Alternatively, using a high pH mobile phase deprotonates the basic analyte, making it neutral and less likely to interact with ionized silanols. This requires a pH-stable column.[40]

-

-

Use of Mobile Phase Additives: Adding a small amount of a basic modifier, like triethylamine (TEA) or diethylamine (DEA), to the mobile phase can competitively bind to the active silanol sites, masking them from the analyte.[4][31][37]

-

Select a Modern, High-Purity Column: Modern "Type B" silica columns are manufactured to have a lower content of acidic silanols and trace metals, significantly reducing peak tailing for basic compounds.[37] Columns with advanced end-capping are also highly effective.[38][39]

Experimental Protocol: Mitigating Peak Tailing with Mobile Phase Modifiers

-

Prepare Initial Mobile Phase: Prepare your standard reversed-phase mobile phase (e.g., Acetonitrile:Water).

-

Inject Standard: Inject your imidazole isomer standard and record the chromatogram, noting the asymmetry factor of the peaks.

-

Introduce Acidic Modifier: Prepare a new mobile phase containing a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid).[31][41] Equilibrate the column thoroughly with this new mobile phase.

-

Re-inject Standard: Inject the standard again and compare the peak shape to the initial chromatogram.

-

Introduce Basic Modifier (if necessary): If tailing persists and your analytes are basic, prepare a mobile phase with a basic additive like 0.1% diethylamine.[31]

-

Evaluate and Optimize: Compare the chromatograms to determine which modifier provides the best peak shape without compromising resolution.

Issue 3: Irreproducible Retention Times

Inconsistent retention times can invalidate an analytical method. This issue is typically related to the HPLC system or mobile phase preparation.

Q: My retention times are shifting between injections. What should I check first?

A: The most common causes are related to the mobile phase and column equilibration.

-

Mobile Phase Preparation: Inconsistent preparation, especially of buffered mobile phases, can lead to pH fluctuations and retention time shifts.[32] Always prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[31][32]

-

Column Equilibration: Insufficient column equilibration time between injections, especially after a gradient run, is a frequent cause of retention time drift. Ensure the column is fully re-equilibrated to the initial mobile phase conditions before the next injection.

-

Pump Performance: Air bubbles in the pump or malfunctioning check valves can lead to an inconsistent flow rate, directly affecting retention times.[32] Ensure your mobile phase is properly degassed and perform regular pump maintenance.

References

- Podolska, M., Białecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.

-

Taylor & Francis. (2010, August 24). The enantiomeric separation of 4,5-disubstituted imidazoles by HPLC and CE using cyclodextrin-based chiral selectors. Retrieved from [Link]

-

LCGC. (2020, November 11). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

-

Springer. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

-

Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

-

ResearchGate. (2025, November 29). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Retrieved from [Link]

-

Longdom Publishing. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Retrieved from [Link]

-

ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

-

Dr. Maisch. (n.d.). HILIC. Retrieved from [Link]

-

PubMed. (2007, March 15). Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography. Retrieved from [Link]

-

Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Retrieved from [Link]

-

Ovid. (n.d.). Chiral Separation and Determination of Imidazole... : Journal of Forensic Science and Medicine. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

-

PharmaGuru. (n.d.). How To Improve Resolution In HPLC: 5 Simple Tips. Retrieved from [Link]

-

PMC. (n.d.). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. Retrieved from [Link]

-

Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

-

Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

-

HPLC Primer. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

-

Chrom Tech, Inc. (2025, October 15). The Difference Between Superficially Porous and Fully Porous Particles. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

-

Chromatography Forum. (2004, September 1). HPLC METHOD FOR IMIDAZOLE. Retrieved from [Link]

-

PubMed. (2000, November 15). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. Retrieved from [Link]

-

Advanced Materials Technology. (n.d.). THE IMPORTANCE OF SUPERFICIALLY POROUS PARTICLES IN MODERNIZING HPLC METHODS. Retrieved from [Link]

-

PubMed. (2012, August 15). Superficially porous particles columns for super fast HPLC separations. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Modified normal-phase ion-pair chromatographic methods for the facile separation and purification of imidazolium-based ionic compounds. Retrieved from [Link]

-

Phenomenex. (n.d.). Fully Porous HPLC Columns for Precision. Retrieved from [Link]

-

LCGC. (2022, April 15). A Three-Pronged Template Approach for Rapid HPLC Method Development. Retrieved from [Link]

-

Chromatography Forum. (2013, September 18). RP HPLC method for Imidazole. Retrieved from [Link]

-

PubMed. (2020, April 8). [Preparation and chromatographic properties of mixed-mode chromatographic stationary phases modified by imidazole side-group functionalized poly(ionic liquids)]. Retrieved from [Link]

-

PubMed. (2017, May 15). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. Retrieved from [Link]

-

MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Retrieved from [Link]

-

Crawford Scientific. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Retrieved from [Link]

-

Hawach Scientific. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

-

Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

-

Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

-

Crawford Scientific. (2023, March 12). A UHPLC/HPLC Method Development Strategy with Complementary Stationary Phases. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. Retrieved from [Link]

-

PubMed. (2023, September 20). Imidazole-octyl mixed-mode stationary phase based on macroporous silica for the purification of ovomucoid and ovotransferrin. Retrieved from [Link]

-

ResearchGate. (2023, June 1). Can I use Immidazole solution for HPLC? Retrieved from [Link]

-

Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

-

YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]

- 3. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]

- 4. ptfarm.pl [ptfarm.pl]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]